molecular formula C12H20N2O3 B3193911 Ortal CAS No. 77-30-5

Ortal

Cat. No.: B3193911
CAS No.: 77-30-5
M. Wt: 240.30 g/mol
InChI Key: PSTVHRSUNBSVIJ-UHFFFAOYSA-N
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Description

Hexethal, also known as sodium 5-ethyl-5-hexylbarbiturate, is a barbiturate derivative that was invented in the 1940s. It has sedative, anxiolytic, muscle relaxant, and anticonvulsant properties. Hexethal was primarily used as an anaesthetic in veterinary medicine. It is similar in effects to pentobarbital, with a very fast onset of action but a short duration of effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexethal can be synthesized through the reaction of barbituric acid with ethyl and hexyl groups. The reaction typically involves the following steps:

    Formation of Barbituric Acid: Barbituric acid is synthesized by the condensation of urea with malonic acid in the presence of a strong acid catalyst.

    Alkylation: The barbituric acid is then alkylated with ethyl and hexyl halides under basic conditions to form hexethal.

Industrial Production Methods

In industrial settings, the production of hexethal involves large-scale alkylation reactions using barbituric acid as the starting material. The reaction conditions are optimized to ensure high yield and purity of the final product. The process typically involves:

    Reactors: Large-scale reactors equipped with temperature and pressure control.

    Catalysts: Use of strong bases such as sodium hydroxide to facilitate the alkylation reaction.

    Purification: The final product is purified using crystallization and filtration techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Hexethal undergoes various chemical reactions, including:

    Oxidation: Hexethal can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of hexethal can lead to the formation of alcohol derivatives.

    Substitution: Hexethal can undergo nucleophilic substitution reactions, where the ethyl or hexyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted barbiturates depending on the nucleophile used.

Scientific Research Applications

Hexethal has been used in various scientific research applications, including:

    Chemistry: As a model compound for studying barbiturate chemistry and reaction mechanisms.

    Biology: In studies related to the effects of barbiturates on biological systems, including their sedative and anticonvulsant properties.

    Medicine: Research on the pharmacokinetics and pharmacodynamics of barbiturates, as well as their potential therapeutic uses.

    Industry: Used in the development of veterinary anaesthetics and sedatives.

Mechanism of Action

Hexethal exerts its effects by binding to the gamma-aminobutyric acid (GABA) receptor in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of neurons. The result is a sedative and anticonvulsant effect, as the neuronal activity is suppressed .

Comparison with Similar Compounds

Hexethal is similar to other barbiturates such as pentobarbital and phenobarbital. it has a very fast onset of action and a short duration of effects, making it unique among barbiturates. Other similar compounds include:

    Pentobarbital: Used as a sedative and anaesthetic with a longer duration of action compared to hexethal.

    Phenobarbital: Used primarily as an anticonvulsant with a longer duration of action.

    Secobarbital: Another barbiturate with sedative and hypnotic properties.

Hexethal’s uniqueness lies in its rapid onset and short duration of action, making it suitable for specific veterinary applications where quick sedation is required .

Properties

CAS No.

77-30-5

Molecular Formula

C12H20N2O3

Molecular Weight

240.30 g/mol

IUPAC Name

5-ethyl-5-hexyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C12H20N2O3/c1-3-5-6-7-8-12(4-2)9(15)13-11(17)14-10(12)16/h3-8H2,1-2H3,(H2,13,14,15,16,17)

InChI Key

PSTVHRSUNBSVIJ-UHFFFAOYSA-N

SMILES

CCCCCCC1(C(=O)NC(=O)NC1=O)CC

Canonical SMILES

CCCCCCC1(C(=O)NC(=O)NC1=O)CC

Key on ui other cas no.

77-30-5

Origin of Product

United States

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